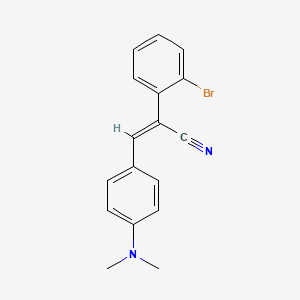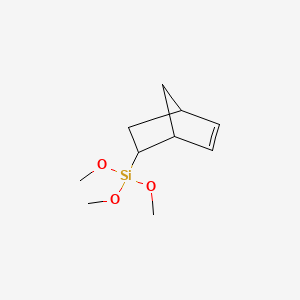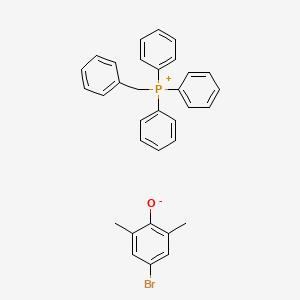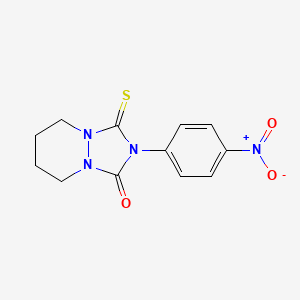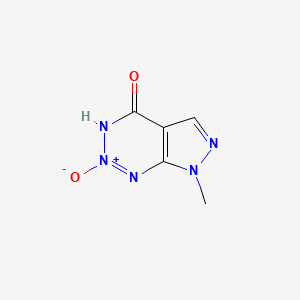
1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-((2-Bromo-4,6-dinitrophényl)azo)-1-naphtyl)amino)-3-butoxypropan-2-ol est un composé organique complexe avec une structure unique. Il contient plusieurs groupes fonctionnels, notamment un atome de brome, des groupes nitro, une liaison azo, un groupe naphtyl et un fragment butoxypropanol.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-((4-((2-Bromo-4,6-dinitrophényl)azo)-1-naphtyl)amino)-3-butoxypropan-2-ol implique généralement plusieurs étapes :
Nitration : La matière de départ, la 2-bromoaniline, subit une nitration pour introduire des groupes nitro aux positions 4 et 6.
Diazotation : Le produit nitré est ensuite soumis à une diazotation pour former un sel de diazonium.
Couplage azo : Le sel de diazonium réagit avec la 1-naphtylamine pour former le composé azo.
Alkylation : Le composé azo est ensuite alkylé avec du 3-butoxypropan-2-ol en conditions basiques pour donner le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus pour améliorer le rendement et la pureté. Cela pourrait inclure l'utilisation de catalyseurs, des conditions de réaction contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
1-((4-((2-Bromo-4,6-dinitrophényl)azo)-1-naphtyl)amino)-3-butoxypropan-2-ol peut subir diverses réactions chimiques :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir les groupes nitro en groupes amino.
Substitution : L'atome de brome peut être substitué par d'autres groupes par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrogène gazeux (H2) avec un catalyseur peuvent être utilisés.
Substitution : Des nucléophiles tels que le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu) peuvent faciliter les réactions de substitution.
Principaux produits
Oxydation : Les produits peuvent inclure des composés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Dérivés aminés du composé d'origine.
Substitution : Composés avec différents substituants remplaçant l'atome de brome.
Applications De Recherche Scientifique
1-((4-((2-Bromo-4,6-dinitrophényl)azo)-1-naphtyl)amino)-3-butoxypropan-2-ol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif ou intermédiaire en synthèse organique.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles ou comme outil de diagnostic.
Industrie : Utilisé dans la production de colorants, de pigments ou d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 1-((4-((2-Bromo-4,6-dinitrophényl)azo)-1-naphtyl)amino)-3-butoxypropan-2-ol dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, en modifiant leur activité. La liaison azo peut subir une réduction pour libérer des intermédiaires actifs, qui peuvent ensuite interagir avec des cibles moléculaires.
Mécanisme D'action
The mechanism of action of 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The azo linkage can undergo reduction to release active intermediates, which can then interact with molecular targets.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-((4-((2-Chloro-4,6-dinitrophényl)azo)-1-naphtyl)amino)-3-butoxypropan-2-ol
- 1-((4-((2-Fluoro-4,6-dinitrophényl)azo)-1-naphtyl)amino)-3-butoxypropan-2-ol
Unicité
1-((4-((2-Bromo-4,6-dinitrophényl)azo)-1-naphtyl)amino)-3-butoxypropan-2-ol est unique en raison de la présence de l'atome de brome, qui peut influencer sa réactivité et ses interactions. La combinaison de groupes fonctionnels dans ce composé offre un ensemble distinct de propriétés chimiques et biologiques par rapport à ses analogues.
Propriétés
Numéro CAS |
73384-73-3 |
|---|---|
Formule moléculaire |
C23H24BrN5O6 |
Poids moléculaire |
546.4 g/mol |
Nom IUPAC |
1-[[4-[(2-bromo-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]-3-butoxypropan-2-ol |
InChI |
InChI=1S/C23H24BrN5O6/c1-2-3-10-35-14-16(30)13-25-20-8-9-21(18-7-5-4-6-17(18)20)26-27-23-19(24)11-15(28(31)32)12-22(23)29(33)34/h4-9,11-12,16,25,30H,2-3,10,13-14H2,1H3 |
Clé InChI |
MUTUMPWEUGWUMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC(CNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



